2-Cyclobutylthiophene
Description
Significance of Thiophene (B33073) Derivatives in Contemporary Organic Chemistry
Thiophene is a five-membered heterocyclic compound containing a sulfur atom, with the chemical formula C₄H₄S. numberanalytics.com Discovered in the late 19th century as a contaminant in benzene (B151609), its unique chemical properties quickly established it as a vital component in organic chemistry. numberanalytics.com The presence of the sulfur atom imparts a high degree of aromaticity, comparable to that of benzene, making thiophene and its derivatives stable yet reactive building blocks for synthesizing more complex molecules. numberanalytics.com
In modern chemistry, thiophene derivatives are integral to various research areas and industrial applications. numberanalytics.com They are crucial intermediates in the production of pharmaceuticals, agrochemicals, dyes, and pigments. numberanalytics.comontosight.ai The unique electronic and optical properties of thiophene-based materials have also led to their use in the development of organic electronics, such as field-effect transistors, solar cells, and light-emitting diodes. ontosight.airesearchgate.net
The versatility of the thiophene ring allows for a wide range of chemical modifications, leading to a vast library of derivatives with tailored properties. nih.gov Many biologically active molecules and natural products contain the thiophene scaffold, highlighting its importance in drug discovery and development. numberanalytics.comnih.gov Thiophene derivatives have been incorporated into drugs with a wide array of therapeutic uses, including as antibiotics, anti-inflammatory agents, and anticancer therapies. numberanalytics.comnih.gov
Overview of Cyclobutyl-Substituted Heterocycles in Research
Heterocyclic compounds are fundamental in medicinal chemistry, with a significant percentage of FDA-approved small-molecule drugs containing a heterocyclic ring system. openmedicinalchemistryjournal.com The introduction of various substituents onto these rings is a key strategy for modulating their physicochemical and biological properties. openmedicinalchemistryjournal.com
Cycloalkyl groups, including the cyclobutyl moiety, are often incorporated into molecular scaffolds to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. The strained four-membered ring of the cyclobutyl group can influence the conformation of the molecule, potentially leading to more favorable interactions with enzymes or receptors.
Research into cyclobutyl-substituted heterocycles has spanned various therapeutic areas. For instance, compounds incorporating a cyclobutyl group have been investigated as inhibitors of enzymes like DNA polymerase theta (POLQ), which is a target in cancer therapy. acs.org The specific stereochemistry and substitution pattern of the cyclobutyl group can be critical for achieving desired biological activity.
Historical Context of 2-Cyclobutylthiophene Research
While the broader fields of thiophene chemistry and heterocyclic chemistry have long and rich histories, specific research focusing on this compound is more recent and specialized.
Early studies involving thiophene derivatives largely focused on understanding their fundamental reactivity and exploring their potential as building blocks in organic synthesis. The development of methods for the functionalization of the thiophene ring laid the groundwork for the synthesis of more complex derivatives, including those with cycloalkyl substituents. Foundational work on electrophilic substitution and metal-catalyzed cross-coupling reactions of thiophene provided the essential tools for chemists to later introduce groups like the cyclobutyl moiety. numberanalytics.com
The evolution of research in the area of cyclobutylthiophenes has been driven by the broader trends in medicinal chemistry and materials science. As the understanding of structure-activity relationships has become more sophisticated, the deliberate incorporation of specific structural motifs like the cyclobutyl group has become a more common strategy.
A notable example of the application of a cyclobutylthiophene derivative is found in the development of lactate (B86563) dehydrogenase (LDH) inhibitors. In a 2020 study, researchers synthesized and evaluated a series of pyrazole-based LDH inhibitors, with one key intermediate being derived from 2-bromo-5-cyclobutylthiophene. researchgate.net This highlights a modern research trend where specific substituted heterocycles like this compound are utilized as key components in the synthesis of complex, biologically active molecules. The focus has shifted from simple synthesis to the strategic use of these building blocks to achieve specific therapeutic goals. researchgate.net
The continued interest in developing novel therapeutic agents and advanced materials suggests that the exploration of unique substituted heterocycles, including this compound and its isomers, will remain an active area of research.
Structure
3D Structure
Properties
IUPAC Name |
2-cyclobutylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S/c1-3-7(4-1)8-5-2-6-9-8/h2,5-7H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDSNRSHTIQJSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Cyclobutylthiophene and Its Analogues
Direct Synthesis Strategies for the Thiophene (B33073) Ring
The direct synthesis of the thiophene ring is a foundational aspect of heterocyclic chemistry, offering pathways to a wide array of substituted thiophenes. These strategies can be broadly categorized into those that form the heterocyclic ring through cyclization reactions and those that modify an existing thiophene molecule.
Cyclization Reactions for Thiophene Ring Formation
The construction of the thiophene ring from open-chain precursors is a common and versatile approach. derpharmachemica.com These methods involve the formation of carbon-sulfur bonds to create the five-membered aromatic ring. Several named reactions are central to this strategy, including the Paal-Knorr, Fiesselmann, and Gewald syntheses. derpharmachemica.comorganic-chemistry.org The Paal-Knorr synthesis, for instance, involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent to yield a thiophene. organic-chemistry.orgwikipedia.org
Table 1: Overview of Major Thiophene Synthesis Reactions
| Synthesis Name | Precursors | Reagents | Product Type |
|---|---|---|---|
| Paal-Knorr | 1,4-Dicarbonyl compounds | Phosphorus pentasulfide, Lawesson's reagent | Substituted thiophenes |
| Fiesselmann | α,β-Acetylenic esters and thioglycolic acid | Base | 3-Hydroxy-2-thiophenecarboxylic acid derivatives |
Transition metal catalysis has become a powerful tool for the synthesis of heterocyclic compounds, including thiophenes. mdpi.com These methods often proceed with high efficiency and regioselectivity under mild conditions. nih.gov Palladium and copper catalysts are frequently employed.
Palladium-catalyzed reactions offer robust methods for thiophene synthesis. For example, a low loading of a bis(alkoxo)palladium complex can facilitate an efficient, phosphine-free direct C-H arylation of thiophenes. organic-chemistry.org Another palladium-catalyzed approach involves the heterocyclodehydration of 1-mercapto-3-yn-2-ols, which can be performed in methanol (B129727) or an ionic liquid like BmimBF₄, allowing for catalyst recycling. nih.gov A Catellani-type [2+2+2] annulation reaction using a palladium catalyst has also been developed to create thiophene-fused polyaromatics. acs.org
Copper-catalyzed reactions provide alternative and efficient routes. A notable example is the tandem S-alkenylation of potassium sulfide (B99878) with 1,4-diiodo-1,3-dienes, which serves as an effective method for producing variously substituted thiophenes. organic-chemistry.orgorganic-chemistry.org Copper catalysis is also utilized in the multicomponent reaction between sulfonyl azides, terminal alkynes, and specific thiolates to generate fully substituted thiophenes. acs.org
Table 2: Examples of Metal-Catalyzed Thiophene Synthesis
| Catalyst System | Substrates | Key Features |
|---|---|---|
| Bis(alkoxo)palladium complex | Thiophenes and aryl bromides | Phosphine-free, direct C-H arylation at C2. organic-chemistry.org |
| PdI₂/KI | 1-Mercapto-3-yn-2-ols | Heterocyclodehydration; catalyst can be recycled in ionic liquids. nih.gov |
| CuI | Potassium sulfide and 1,4-diiodo-1,3-dienes | Tandem S-alkenylation under mild conditions. organic-chemistry.orgorganic-chemistry.org |
Base-promoted cyclizations are fundamental in thiophene synthesis, often forming the basis of classic named reactions. The Gewald aminothiophene synthesis is a prime example, involving the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to form a polysubstituted 2-aminothiophene. wikipedia.orgarkat-usa.org This reaction proceeds through a Knoevenagel condensation intermediate. wikipedia.org
Another significant method is the Fiesselmann thiophene synthesis, where α,β-acetylenic esters react with thioglycolic acid derivatives in the presence of a base. wikipedia.orguobaghdad.edu.iq This reaction leads to the formation of 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.org The mechanism involves a consecutive base-catalyzed 1,4-conjugate addition. derpharmachemica.com Ynone trifluoroborate salts can also undergo a base-promoted condensation with alkylthiols in a Fiesselmann-type reaction to yield thiophene trifluoroborates with high regiocontrol. organic-chemistry.org
The heterocyclization of functionalized alkynes that contain a sulfur atom is a powerful and atom-economical strategy for the regioselective synthesis of thiophenes. nih.govresearchgate.net These methods allow for the construction of the thiophene ring with a desired substitution pattern in a single step from readily available acyclic precursors. nih.gov
These cyclizations can be promoted by either metal catalysts or bases. nih.gov For instance, the PdI₂/KI system catalyzes the heterocyclodehydration of 1-mercapto-3-yn-2-ols. nih.gov A proposed mechanism involves the electrophilic activation of the triple bond by the metal, followed by an intramolecular nucleophilic attack by the sulfur atom (5-endo-dig S-cyclization). nih.gov Base-induced isomerizations of certain en-ynes can also lead to thiophene formation through cyclization. mdpi.com
A metal-free approach involves the reaction of 1,3-diynes with elemental sulfur and a base like sodium tert-butoxide (NaOtBu). organic-chemistry.org This process is believed to proceed through a trisulfur (B1217805) radical anion (S₃•−) as a key intermediate. organic-chemistry.org
While less common than heterocyclization, carbocyclization of sulfur-containing acetylenes represents another pathway to thiophene derivatives. One of the first catalytic examples involved the palladium-catalyzed carbonylative carbocyclization of dipropargyl sulfide, which yielded a tetrahydrothiophene (B86538) derivative that could be further converted to a substituted thiophene. nih.gov
Thiophene Ring Functionalization Approaches
Functionalization of a pre-existing thiophene ring is a crucial strategy for synthesizing complex derivatives that may be difficult to access through direct cyclization. researchgate.net Thiophene's aromatic nature allows it to undergo various substitution reactions, with the α-positions (C2 and C5) being particularly reactive toward electrophiles. derpharmachemica.compharmaguideline.com
Palladium-catalyzed cross-coupling reactions are exceptionally useful for this purpose. The Suzuki-Miyaura coupling, for example, can be used to form carbon-carbon bonds by reacting a bromothiophene with a boronic acid in the presence of a palladium catalyst. youtube.comnih.gov This method has been optimized for the synthesis of cyclopropylthiophenes using a Pd(OAc)₂/SPhos catalyst system, which allows for low catalyst loading and achieves high yields. nih.gov Direct C-H arylation is another powerful palladium-catalyzed method that couples thiophenes directly with aryl halides, avoiding the need to pre-functionalize the thiophene ring. organic-chemistry.orgresearchgate.net
Other functionalization reactions include copper-catalyzed amidation, which can introduce nitrogen-containing substituents onto the thiophene ring. organic-chemistry.org Asymmetric functionalization can also be achieved, leading to chiral thiophene derivatives, which are valuable in pharmaceutical science and materials research. rsc.orgrsc.org
Regioselective Functionalization at the Thiophene Nucleus
The thiophene ring is an electron-rich aromatic system, which predisposes it to electrophilic substitution reactions. The electronic properties of the sulfur atom direct substitution preferentially to the α-positions (C2 and C5) over the β-positions (C3 and C4). Functionalization at the C2 position is particularly well-established due to the higher stability of the cationic intermediate formed during electrophilic attack and the greater acidity of the C2-hydrogen atom, which facilitates metallation. nih.gov
A classic strategy for introducing an alkyl group, such as a cyclobutyl group, involves a two-step process: Friedel-Crafts acylation followed by reduction. derpharmachemica.com In this approach, thiophene reacts with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to regioselectively form 2-(cyclobutanecarbonyl)thiophene. The carbonyl group can then be reduced to a methylene (B1212753) group via methods like the Wolff-Kishner or Clemmensen reduction, yielding the target 2-cyclobutylthiophene. This sequence ensures that the cyclobutyl group is installed exclusively at the desired C2 position, leveraging the inherent reactivity of the thiophene nucleus.
Functionalization via C-H Activation
Direct C-H activation has emerged as a powerful and atom-economical tool in modern organic synthesis, allowing for the formation of C-C bonds without the need for pre-functionalized starting materials. nih.govmdpi.com For thiophene, C-H activation reactions predominantly occur at the electron-rich C2 and C5 positions. mdpi.comorganic-chemistry.org
Transition metal catalysis, particularly with palladium and rhodium, is central to these transformations. Palladium catalysts have been extensively used for the direct C-H arylation and alkynylation of thiophenes. organic-chemistry.orgnih.govsemanticscholar.org While direct C-H alkylation of thiophenes is less common and presents challenges, especially with secondary alkyl groups, it represents a highly desirable synthetic route. Rhodium catalysts have also shown promise in mediating C-H alkylation reactions on various heterocyclic systems. nih.govrsc.org The synthesis of this compound via this method would involve the direct coupling of thiophene with a cyclobutyl source, such as cyclobutyl bromide or a related derivative, in the presence of a suitable catalyst system. This approach avoids the multiple steps associated with traditional methods, offering a more streamlined synthesis.
Organometallic Approaches in this compound Synthesis
Organometallic reagents are fundamental tools for the construction of carbon-carbon bonds, offering a reliable pathway to this compound and its derivatives through the coupling of a nucleophilic thiophene species with an electrophilic cyclobutane (B1203170) partner, or vice versa.
Application of Grignard Reagents and Organolithium Compounds
The acidity of the α-protons of thiophene allows for straightforward deprotonation using a strong base. The reaction of thiophene with an organolithium reagent, such as n-butyllithium (n-BuLi), readily and cleanly generates 2-thienyllithium. wikipedia.org This potent nucleophile can then react with an electrophilic source of the cyclobutyl group, for instance, cyclobutyl bromide or cyclobutyl tosylate, in a nucleophilic substitution reaction to furnish this compound.
Alternatively, Grignard reagents can be prepared from halothiophenes. 2-Bromothiophene (B119243) reacts with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) to produce 2-thienylmagnesium bromide. wikipedia.orggoogle.comlibretexts.org This Grignard reagent, similar to its organolithium counterpart, can subsequently be coupled with a cyclobutyl halide to form the desired product. These classic organometallic methods provide a robust and predictable route for the synthesis of 2-alkylthiophenes.
| Reagent 1 | Reagent 2 | Product | Method |
| Thiophene | 1. n-BuLi 2. Cyclobutyl Bromide | This compound | Lithiation/Alkylation |
| 2-Bromothiophene | 1. Mg, THF 2. Cyclobutyl Bromide | This compound | Grignard Formation/Alkylation |
Transition Metal-Catalyzed Cross-Coupling Reactions for Cyclobutylthiophene Formation
Transition metal-catalyzed cross-coupling reactions represent one of the most versatile and powerful strategies for forming C(sp²)-C(sp³) bonds, making them highly suitable for the synthesis of this compound.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are premier methods for C-C bond formation. libretexts.orgwikipedia.org The synthesis of this compound can be efficiently achieved by coupling a thiophene-based organometallic or organoboron compound with a cyclobutyl halide or triflate.
A particularly effective strategy is the Suzuki-Miyaura cross-coupling of potassium cyclobutyltrifluoroborate (B12209022) with 2-bromothiophene. Potassium organotrifluoroborates are air- and moisture-stable salts that serve as excellent coupling partners. Research has demonstrated that potassium cyclopropyl- and cyclobutyltrifluoroborates couple in moderate to excellent yields with a variety of aryl and heteroaryl chlorides. nih.gov This methodology is directly applicable to the synthesis of this compound, using 2-bromothiophene or 2-chlorothiophene (B1346680) as the coupling partner. Analogous palladium-catalyzed Suzuki-Miyaura reactions have been successfully optimized for the synthesis of related compounds like cyclopropylthiophenes, highlighting the viability of this approach. nih.gov The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, and a bulky phosphine (B1218219) ligand. nih.gov
| Thiophene Substrate | Cyclobutyl Partner | Catalyst/Ligand | Base | Yield |
| 2-Chlorothiophene | Potassium Cyclobutyltrifluoroborate | Pd(OAc)₂ / n-BuPAd₂ | Cs₂CO₃ | Good to Excellent |
| 2-Bromothiophene | Cyclobutylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Moderate to Good |
Rhodium catalysts offer complementary reactivity to palladium and are known to catalyze a range of C-C bond-forming reactions, including C-H activation and conjugate additions. nih.gov While less common than palladium for cross-coupling, rhodium catalysis provides alternative pathways for the synthesis of alkyl-substituted arenes and heterocycles.
One relevant approach involves the rhodium-catalyzed addition of boronic acids to unsaturated systems. For example, rhodium complexes have been shown to catalyze the enantioselective addition of arylboronic acids to cyclobutenone ketals, demonstrating the catalyst's ability to form a new carbon-carbon bond involving a four-membered ring. nih.govthieme-connect.com Applying this concept, a rhodium-catalyzed reaction could potentially couple a thiophene-based organometallic reagent with a suitable cyclobutane-derived electrophile. Furthermore, rhodium-catalyzed C-H activation and subsequent alkylation of the thiophene ring with a cyclobutyl halide or olefin represents another potential, highly efficient route to this compound. rsc.orgyale.edu
Copper-Catalyzed Reactions
Copper-catalyzed reactions are a cornerstone in the formation of carbon-sulfur (C-S) bonds, a critical step in the synthesis of thiophenes. These methods are valued for their efficiency and functional group tolerance. While traditional Ullmann condensations required harsh conditions, modern protocols often utilize soluble copper catalysts and proceed under milder temperatures.
The Ullmann condensation, a copper-promoted conversion of aryl halides, is a foundational method for creating aryl thioethers. mdpi.com Historically, these reactions demanded high-boiling polar solvents and temperatures exceeding 210°C with stoichiometric amounts of copper. mdpi.com However, advancements have led to the use of soluble copper catalysts supported by various ligands, improving the reaction's scope and conditions. mdpi.com For the synthesis of thiophene analogues, copper-catalyzed cross-coupling reactions between aryl halides and thiols represent a key strategy. unito.it A notable development is a ligand-free system using a small amount (1-2.5 mol%) of copper iodide (CuI), which effectively catalyzes the formation of the aryl-sulfur bond under relatively mild conditions. unito.it This approach demonstrates good chemoselectivity and is tolerant of various functional groups. unito.it
Another significant advancement involves the use of copper(I) thiophene-2-carboxylate (B1233283) (CuTC), which can mediate Ullmann-type reductive coupling of aryl, heteroaryl, and alkenyl iodides at room temperature, a significant improvement over the classical conditions that often required temperatures above 200°C. nih.gov Copper(I) salts, particularly CuI, have also been shown to be effective catalysts in the synthesis of 2,5-disubstituted thiophenes from haloalkynes. researchgate.net This process proceeds through the coupling of haloalkynes to form 1,3-diynes, which then undergo further reaction to yield the thiophene ring. researchgate.net The efficiency of these reactions is often dependent on the choice of copper salt and the presence of a ligand, with CuI frequently being the catalyst of choice. researchgate.net
Furthermore, copper single-atom catalysts are emerging as a robust and recyclable option for C─S cross-coupling reactions. researchgate.net These catalysts, where copper sites are atomically dispersed on a support like mesoporous graphitic carbon nitride, offer high efficiency and selectivity under mild conditions and show resistance to poisoning by sulfur compounds. researchgate.net
The table below summarizes various copper-catalyzed systems applicable to the formation of C-S bonds in thiophene synthesis.
| Catalyst System | Reactants | Key Features |
| CuI (ligand-free) | Aryl iodides, Thiols | Low catalyst loading (1-2.5 mol%), mild conditions. unito.it |
| Cu/Cu2O | 2-Halobenzoic acids, Thiols | No need for acid protection, wide functional group tolerance. benthamscience.com |
| CuTC | Aryl/heteroaryl/alkenyl iodides | Room temperature Ullmann-type coupling. nih.gov |
| CuI / 1,10-phenanthroline | Haloalkynes, Na2S·9H2O | Facile synthesis of 2,5-disubstituted thiophenes. researchgate.net |
| Copper Single-Atom Catalyst | Not specified | Recyclable, resistant to thiol poisoning, high efficiency. researchgate.net |
Advanced Synthetic Route Development for this compound
The development of advanced synthetic routes aims to improve efficiency, reduce waste, and simplify procedures. One-pot syntheses and environmentally sustainable strategies are at the forefront of this endeavor.
One-Pot Synthetic Procedures for Substituted Thiophenes
One-pot syntheses, which involve multiple reaction steps in a single reactor without isolating intermediates, offer significant advantages in terms of time, resource efficiency, and waste reduction. citedrive.com Multicomponent reactions (MCRs) are a particularly powerful class of one-pot procedures for constructing complex molecules like substituted thiophenes. nih.govrsc.org
The Gewald reaction is a classic and versatile multicomponent synthesis for 2-aminothiophenes. This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. organic-chemistry.orgroyalsocietypublishing.org It remains a highly attractive method due to its operational simplicity and the ready availability of starting materials. organic-chemistry.org
More recent developments in one-pot methodologies include tandem C-S coupling and heterocyclization reactions. For instance, highly substituted thiophenes can be synthesized from bromoenynes using a palladium-catalyzed C-S bond formation with a hydrogen sulfide surrogate, followed by heterocyclization. unito.it This procedure can be extended to include in-situ functionalization with electrophiles, further increasing molecular complexity in a single pot. unito.it Similarly, a convenient one-pot procedure for benzo[b]thiophenes has been developed from o-halo-substituted ethynylbenzenes using sodium sulfide, which acts as a nucleophile to initiate cyclization onto the adjacent acetylene (B1199291) moiety. nih.gov
Another innovative one-pot approach allows for the synthesis of tetrasubstituted thiophenes through the in-situ generation of sulfur ylide-like intermediates from ketene (B1206846) N,S-acetals. benthamscience.com This metal-free method provides a practical route to complex thienyl heterocycles under mild conditions. benthamscience.com The table below outlines several one-pot strategies for synthesizing substituted thiophenes.
| One-Pot Strategy | Starting Materials | Key Features |
| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester, Elemental Sulfur | Classic multicomponent reaction for 2-aminothiophenes. organic-chemistry.orgroyalsocietypublishing.org |
| Tandem C-S Coupling/Heterocyclization | Bromoenynes, Hydrogen Sulfide Surrogate | Pd-catalyzed, allows for in-situ functionalization. unito.it |
| Annulation of o-Halo-ethynylbenzenes | o-Halo-ethynylbenzenes, Sodium Sulfide | Convenient synthesis of benzo[b]thiophenes. nih.gov |
| Sulfur Ylide-like Intermediates | Ketene N,S-acetals | Metal-free, mild conditions for tetrasubstituted thiophenes. benthamscience.com |
Environmentally Sustainable Synthetic Strategies
The principles of green chemistry are increasingly guiding the development of synthetic methodologies for thiophenes, focusing on reducing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov
Microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions and improving yields in thiophene synthesis, often under solvent-free conditions. nih.govacs.orgrsc.org For example, the Suzuki coupling of thienyl boronic acids with thienyl bromides can be performed rapidly and efficiently under solvent-free, microwave-assisted conditions using aluminum oxide as a solid support. nih.govacs.org This approach significantly shortens reaction times compared to conventional heating. unito.it Microwave irradiation has also been successfully applied to the synthesis of 3-aminobenzo[b]thiophenes, providing rapid access to these scaffolds in high yields and avoiding the need for metal catalysts. rsc.org
The choice of solvent is another critical aspect of green synthesis. The use of bio-derived solvents, such as γ-valerolactone (GVL), offers a more sustainable alternative to traditional petroleum-based solvents. unito.it The direct C-H arylation of thiophenes has been successfully carried out in GVL under microwave irradiation, demonstrating the potential of biomass-derived media in modern organic synthesis. unito.it Deep eutectic solvents and ionic liquids are also being explored as green reaction media for thiophene synthesis, sometimes allowing for catalyst recycling. mdpi.comrsc.org
Furthermore, there is a growing interest in developing synthetic routes that utilize renewable starting materials. A notable example is the synthesis of thiophene diesters from biomass-derived methyl levulinate and elemental sulfur. researchgate.netcitedrive.com This approach avoids the use of hazardous reagents like Lawesson's reagent and provides a more sustainable pathway to thiophene-containing compounds. researchgate.netcitedrive.com Biocatalysis, using enzymes like "ene"-reductase under visible light, is also being explored for coupling reactions on aromatic compounds, offering an environmentally benign synthetic route. acs.org
Transition-metal-free strategies are also gaining traction. An environmentally sustainable method for the heterocyclization of bromoenynes uses inexpensive and safe potassium ethyl xanthogenate (EtOCS₂K) as a thiol surrogate in a mixed solvent system of tetrabutylphosphonium (B1682233) bromide and water. organic-chemistry.org
| Green Strategy | Description | Example Application |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions and reduce energy consumption. | Rapid, solvent-free Suzuki coupling for thiophene oligomers. nih.govacs.org |
| Green Solvents | Replacement of hazardous organic solvents with benign alternatives like water, bio-solvents, or ionic liquids. | C-H arylation of thiophenes in bio-derived γ-valerolactone (GVL). unito.itrsc.org |
| Renewable Feedstocks | Utilization of starting materials derived from biomass instead of fossil fuels. | Synthesis of thiophene diesters from methyl levulinate and elemental sulfur. researchgate.netcitedrive.com |
| Biocatalysis | Use of enzymes to catalyze reactions under mild and environmentally friendly conditions. | "Ene"-reductase catalyzed cross-coupling with aromatic compounds under visible light. acs.org |
| Transition-Metal-Free Reactions | Avoiding the use of potentially toxic and expensive heavy metal catalysts. | Heterocyclization of bromoenynes using EtOCS₂K as a sulfur source. organic-chemistry.org |
Reactivity and Reaction Mechanisms of 2 Cyclobutylthiophene
Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring
The thiophene ring is highly susceptible to electrophilic aromatic substitution (EAS) reactions due to the ability of the sulfur atom to stabilize the intermediate carbocation (arenium ion) through resonance. The electron-donating nature of the sulfur atom increases the electron density of the ring, making it more nucleophilic than benzene (B151609). pharmaguideline.com Substitution on monosubstituted thiophenes is directed to specific positions. For 2-substituted thiophenes, the incoming electrophile preferentially attacks the 5-position (the other α-position), which is the most activated site. Attack at the 5-position leads to a more stable carbocation intermediate compared to attack at the 3- or 4-positions.
A classic example of electrophilic aromatic substitution is the Friedel-Crafts acylation . In this reaction, 2-cyclobutylthiophene would react with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield a ketone. sigmaaldrich.comchemistrytalk.org The primary product would be 2-cyclobutyl-5-acylthiophene. The mechanism involves the formation of a resonance-stabilized acylium ion which is then attacked by the electron-rich thiophene ring. sigmaaldrich.comchemistrytalk.org
Another important electrophilic substitution is the Vilsmeier-Haack reaction , which introduces a formyl group onto the thiophene ring. jk-sci.comchemistrysteps.com This reaction uses a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). jk-sci.comchemistrysteps.com For this compound, this reaction is expected to yield this compound-5-carbaldehyde. The Vilsmeier reagent is a weaker electrophile than the acylium ion in Friedel-Crafts acylation. chemistrysteps.com
| Reaction | Reagents | Expected Major Product |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Cyclobutyl-5-acylthiophene |
| Vilsmeier-Haack Reaction | DMF, POCl₃, then H₂O | This compound-5-carbaldehyde |
Nucleophilic Reactions and Transformations
Nucleophilic aromatic substitution (SNAr) on an unactivated thiophene ring is generally difficult. However, the thiophene ring is more reactive towards nucleophiles than the benzene ring. uoanbar.edu.iq The presence of strong electron-withdrawing groups on the thiophene ring is typically required to facilitate SNAr reactions by stabilizing the negatively charged Meisenheimer intermediate. quimicaorganica.org In the absence of such activating groups, nucleophilic attack on this compound is unlikely to occur on the thiophene ring itself.
Transformations involving the cyclobutyl substituent or the hydrogen atoms on the thiophene ring are more plausible. One such reaction is lithiation , which involves the deprotonation of the thiophene ring by a strong base, typically an organolithium reagent like n-butyllithium. For 2-alkylthiophenes, lithiation occurs predominantly at the 5-position due to the directing effect of the alkyl group and the inherent acidity of the α-protons of the thiophene ring. chempedia.infonih.gov The resulting 2-cyclobutyl-5-lithiothiophene is a versatile intermediate that can react with various electrophiles to introduce a wide range of functional groups at the 5-position. chempedia.info
| Reaction | Reagent | Intermediate/Product |
| Lithiation | n-Butyllithium | 2-Cyclobutyl-5-lithiothiophene |
Radical Reactions Involving this compound
Information on specific radical reactions of this compound is scarce. However, general principles of radical chemistry can be applied. Radical reactions on aromatic systems can occur under specific conditions, often involving radical initiators and high temperatures or UV light. wikipedia.org One potential reaction is radical halogenation . While thiophene itself can undergo complex reactions with halogens, radical halogenation of the alkyl side chain is a possibility under conditions that favor free-radical mechanisms, such as the use of N-bromosuccinimide (NBS) for benzylic or allylic bromination. youtube.comucla.edu For this compound, radical abstraction of a hydrogen atom from the cyclobutyl ring, particularly at the tertiary carbon adjacent to the thiophene ring, could occur, followed by halogenation.
It is also known that thiophene can react with molecular oxygen under certain conditions via radical mechanisms, although these reactions are generally complex and can lead to a variety of oxidation products. researchgate.net
Mechanistic Investigations of this compound Transformations
Detailed mechanistic studies specifically on this compound are not widely available. However, the mechanisms of the reactions described above have been extensively studied for thiophene and other 2-alkylthiophenes, and these provide a strong basis for understanding the reactivity of this compound.
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms and predicting the reactivity of organic molecules. While specific computational studies on this compound are not prominent in the literature, numerous theoretical studies on thiophene and its simpler derivatives have provided valuable insights.
DFT calculations have been used to investigate the electrophilic aromatic substitution of thiophene, confirming that the α-position (C2 and C5) is the preferred site of attack due to the greater stabilization of the transition state and the resulting intermediate. researchgate.net For 2-alkylthiophenes, these calculations would further support the observed preference for substitution at the 5-position.
Computational studies on nucleophilic aromatic substitution reactions of substituted thiophenes have helped to elucidate the stepwise mechanism involving the formation of a Meisenheimer-like intermediate and have explored the role of catalysts in proton transfer steps. nih.govnih.govresearchgate.net Such studies on model systems can provide a framework for predicting the feasibility and pathways of nucleophilic reactions involving derivatives like this compound, should appropriate activating groups be present.
Theoretical investigations into the pyrolysis and oxidation of thiophene have also been conducted, mapping out complex potential energy surfaces and identifying various reaction intermediates and products. researchgate.netacs.org These studies contribute to a fundamental understanding of the stability and decomposition pathways of the thiophene ring system.
Derivatization and Analogue Chemistry of 2 Cyclobutylthiophene
Synthesis of Substituted 2-Cyclobutylthiophene Derivatives
The synthesis of substituted this compound derivatives can be achieved through various methods that target the thiophene (B33073) ring. Electrophilic substitution reactions are a common approach to introduce functional groups onto the aromatic core.
One of the primary methods for functionalizing the thiophene ring is through lithiation followed by reaction with an electrophile . The thiophene ring can be metalated by strong bases like butyllithium, typically at the C5 position due to the directing effect of the sulfur atom and the steric hindrance of the cyclobutyl group at C2. This lithiated intermediate can then react with a variety of electrophiles to introduce different substituents. For instance, reaction with N,N-dimethylformamide (DMF) after lithiation would yield 5-cyclobutylthiophene-2-carbaldehyde.
Halogenation of this compound provides another entry point for further derivatization. Bromination, for example, can be achieved using N-bromosuccinimide (NBS) to selectively introduce a bromine atom at the 5-position. The resulting 2-bromo-5-cyclobutylthiophene can then participate in cross-coupling reactions, such as the Suzuki or Stille reactions, to form carbon-carbon bonds with various aryl or vinyl partners.
Acylation of this compound, a classic Friedel-Crafts reaction, allows for the introduction of acyl groups. The reaction, typically catalyzed by a Lewis acid like aluminum chloride, directs the incoming acyl group predominantly to the 5-position of the thiophene ring. This leads to the formation of 2-cyclobutyl-5-acylthiophenes, which are valuable intermediates for the synthesis of more complex molecules.
| Reaction Type | Reagents | Position of Substitution | Product Class |
| Lithiation/Formylation | 1. n-BuLi 2. DMF | 5 | 5-Cyclobutylthiophene-2-carbaldehyde |
| Halogenation | NBS | 5 | 2-Bromo-5-cyclobutylthiophene |
| Acylation | RCOCl, AlCl₃ | 5 | 2-Cyclobutyl-5-acylthiophene |
Chemical Modifications of the Cyclobutyl Moiety
While the thiophene ring is often the primary site of reaction, the cyclobutyl moiety also offers opportunities for chemical modification. These transformations can alter the steric and electronic properties of the molecule.
Reactions involving the cyclobutyl ring are less common than those on the thiophene ring due to the relative inertness of the cycloalkane. However, under specific conditions, functionalization can be achieved. For instance, radical halogenation could potentially introduce a halogen onto the cyclobutyl ring, which could then be subjected to nucleophilic substitution or elimination reactions.
Another possibility involves the synthesis of 2-thienyl derivatives containing a functionalized cyclobutyl ring prior to the formation of the thiophene. For example, a cyclobutanone (B123998) derivative could be used as a starting material to build the thiophene ring, resulting in a this compound with a ketone functionality on the cyclobutyl ring. This ketone could then be further modified through reactions such as reduction to an alcohol, reductive amination, or Wittig reactions.
Design and Synthesis of Fused Heterocyclic Systems Incorporating the this compound Scaffold
The this compound scaffold can be used as a starting point for the synthesis of more complex, fused heterocyclic systems. These larger, polycyclic structures are of interest for their potential electronic and photophysical properties.
A common strategy for building fused rings onto a thiophene core is through annulation reactions. For example, a 2-cyclobutyl-3-aminothiophene derivative could be a key intermediate. This amino group can be condensed with various reagents to form a new heterocyclic ring fused to the thiophene. Reaction with a 1,3-dicarbonyl compound, for instance, could lead to the formation of a thieno[3,2-b]pyridine (B153574) system.
Another approach involves the functionalization of adjacent positions on the thiophene ring, followed by a cyclization reaction. For instance, introducing a carboxylic acid at the 3-position and an amino group at the 2-position of a substituted this compound could allow for an intramolecular amide bond formation, leading to a thieno[2,3-d]pyrimidinone derivative.
The synthesis of thieno[3,2-b]thiophenes, a class of fused systems with interesting electronic properties, can also be envisioned starting from appropriately substituted this compound precursors. This might involve the introduction of a sulfur-containing side chain at the 3-position, followed by an intramolecular cyclization.
Regioselectivity in Derivatization Strategies
The regioselectivity of derivatization reactions on the this compound ring is a critical aspect of its synthetic chemistry. The inherent electronic properties of the thiophene ring and the steric influence of the cyclobutyl substituent play a significant role in directing incoming reagents to specific positions.
In electrophilic aromatic substitution reactions, the sulfur atom in the thiophene ring directs incoming electrophiles to the C2 and C5 positions. Since the C2 position is already occupied by the cyclobutyl group, electrophilic attack occurs predominantly at the C5 position. This high regioselectivity is observed in reactions like halogenation, nitration, and Friedel-Crafts acylation. The steric bulk of the cyclobutyl group further disfavors substitution at the adjacent C3 position.
Metalation reactions, particularly lithiation with organolithium reagents, also exhibit high regioselectivity. The acidity of the protons on the thiophene ring is highest at the C2 and C5 positions. With the C2 position blocked, deprotonation occurs almost exclusively at the C5 position. This allows for the regioselective introduction of a wide range of functional groups at this position by quenching the resulting lithio-derivative with an appropriate electrophile.
In cases where the C5 position is already substituted, derivatization at other positions becomes possible, although it often requires more forcing conditions or the use of directing groups. For example, lithiation of a 5-substituted-2-cyclobutylthiophene might lead to deprotonation at the C3 or C4 position, depending on the electronic nature of the existing substituent.
| Reaction | Directing Influence | Preferred Position |
| Electrophilic Substitution | Sulfur lone pair donation, Steric hindrance of cyclobutyl group | C5 |
| Lithiation | Acidity of C-H bond, Steric hindrance of cyclobutyl group | C5 |
Polymer Chemistry of 2 Cyclobutylthiophene
2-Cyclobutylthiophene as a Monomer for Conjugated Polymers
The utility of a substituted thiophene (B33073) as a monomer for creating conjugated polymers hinges on its ability to undergo polymerization to form a chain of interconnected thiophene rings, which facilitates the delocalization of π-electrons along the polymer backbone. For this compound, it is hypothesized that the cyclobutyl substituent would influence the polymer's properties, such as solubility, morphology, and electronic characteristics, analogous to how other alkyl substituents impact polythiophenes.
Design Principles for this compound-Based Conjugated Polymers
General design principles for polythiophene-based conjugated polymers focus on tuning the material's properties for specific applications by modifying the chemical structure of the monomer. These principles include:
Solubility: Attaching flexible side chains, such as the cyclobutyl group, is a common strategy to enhance the solubility of the resulting polymer in organic solvents, which is crucial for solution-based processing and fabrication of thin films for electronic devices.
Regioregularity: The control over the coupling of asymmetric monomers like 2-substituted thiophenes (head-to-tail vs. head-to-head/tail-to-tail) is critical. A high degree of head-to-tail regioregularity generally leads to better π-stacking in the solid state, which enhances charge carrier mobility.
Electronic Properties: The electron-donating or -withdrawing nature of the substituent can modulate the HOMO and LUMO energy levels of the polymer, thereby tuning its bandgap and redox properties. Alkyl groups, including cyclobutyl, are generally considered electron-donating, which would be expected to raise the HOMO level of the polymer.
While these principles are well-established for common alkyl-substituted thiophenes, their specific application and the resulting properties for poly(this compound) have not been experimentally determined or reported.
Polymerization Methodologies
Several established polymerization methods are theoretically applicable to this compound, though specific studies are lacking.
Oxidative Polymerization of this compound Monomers
Chemical oxidative polymerization is a straightforward method for synthesizing polythiophenes, typically using an oxidant like iron(III) chloride (FeCl₃) nih.govmdpi.com. The proposed mechanism involves the oxidation of the monomer to a radical cation, which then couples with other radical cations to form the polymer chain researchgate.net.
General Reaction: n (C₄H₇-C₄H₂S) + 2n FeCl₃ → (C₄H₇-C₄H₂S)ₙ + 2n FeCl₂ + 2n HCl
This method is often cost-effective but can lead to defects in the polymer structure, such as α-β' linkages, and a lack of control over regioregularity and molecular weight nih.gov. No data is available for the specific conditions or outcomes of the oxidative polymerization of this compound.
Condensation Polymerizations (e.g., Stille, Suzuki Coupling)
Palladium-catalyzed cross-coupling reactions like Stille and Suzuki couplings are powerful tools for the synthesis of well-defined conjugated polymers from dihalogenated monomers and organometallic co-monomers.
Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide wikipedia.orgorganic-chemistry.org. For polymerizing this compound, this would typically involve a reaction between a dihalo-2-cyclobutylthiophene and a bis(stannyl)thiophene derivative, or the self-condensation of a 2-cyclobutyl-5-halo-2'-stannyl-thiophene monomer. The mechanism proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination wikipedia.org. While versatile, the toxicity of organotin reagents is a significant drawback organic-chemistry.org.
Suzuki Coupling: This method couples an organoboron compound (like a boronic acid or ester) with an organic halide nih.gov. It is generally considered more environmentally benign than the Stille coupling. Polymerization of this compound via Suzuki coupling would require appropriately functionalized monomers, such as a dibromo-2-cyclobutylthiophene and a thiophene-bis(boronic acid).
There are no published reports of either Stille or Suzuki polymerization specifically utilizing this compound monomers.
Metal-Catalyzed Cross-Coupling Polymerization
This category includes methods like Kumada catalyst-transfer polycondensation (KCTP), which is a chain-growth polymerization that allows for excellent control over molecular weight, regioregularity, and end-group functionalization ru.nlrsc.orgnih.gov. KCTP typically involves the polymerization of a 2-bromo-5-chloromagnesio-3-alkylthiophene monomer using a nickel catalyst, such as Ni(dppe)Cl₂ or Ni(dppp)Cl₂ ru.nl.
It is plausible that a 2-cyclobutyl-5-bromothiophene monomer could be subjected to Grignard metathesis and subsequently polymerized via KCTP. However, the synthesis and polymerization of such a monomer have not been described in the literature.
Controlled Radical Polymerization
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are generally used for vinyl monomers rsc.orgislandscholar.ca. To apply these methods to this compound, it would first need to be functionalized with a polymerizable vinyl group (e.g., creating vinyl-2-cyclobutylthiophene). The resulting monomer could then potentially be polymerized or copolymerized to create polymers with thiophene side chains. This approach would lead to a non-conjugated polymer backbone with pendant cyclobutylthiophene units. There is no evidence in the current literature of such a monomer being synthesized or polymerized.
Ionic Polymerization
Ionic polymerization, which proceeds via ionic intermediates, is a chain-growth polymerization method. In principle, it can be categorized into anionic and cationic polymerization, depending on the nature of the propagating chain end.
While ionic polymerization has been successfully employed for various monomers, its application to thiophene and its derivatives, including this compound, is not well-documented in scientific literature. The inherent electronic structure of the thiophene ring, with its electron-rich nature, presents challenges for both anionic and cationic polymerization pathways.
Cationic Polymerization: Cationic polymerization of thiophenes is also problematic. The thiophene ring can react with the cationic initiator or the propagating cationic chain end at multiple positions, leading to side reactions, cross-linking, and polymers with poorly defined structures. The π-electrons of the thiophene ring can also interact with the cationic center, leading to charge delocalization and potential termination or transfer reactions. For these reasons, cationic polymerization is generally not a preferred method for producing well-defined polythiophenes.
Given these challenges, other polymerization methods, such as oxidative polymerization (chemical or electrochemical) and controlled polymerization techniques like Grignard Metathesis (GRIM) polymerization, have been more commonly and successfully employed for the synthesis of polythiophenes with well-defined structures.
Relationship between Monomer Structure and Polymer Architecture
The structure of the monomer unit, particularly the nature of the substituent on the thiophene ring, plays a pivotal role in determining the architecture and, consequently, the physical and electronic properties of the resulting polymer. For poly(this compound), the cyclobutyl group is expected to exert significant influence over several aspects of the polymer's architecture.
Regioregularity: The position of the cyclobutyl group on the thiophene ring dictates the possible coupling patterns during polymerization. For 2-substituted thiophenes, polymerization can lead to three different diad linkages: 2,5- (head-to-tail), 2,2- (head-to-head), and 5,5- (tail-to-tail). The regioregularity, or the specific arrangement of these linkages, profoundly impacts the polymer's ability to form ordered structures. A high degree of head-to-tail (HT) coupling generally leads to a more planar polymer backbone, which facilitates π-π stacking between polymer chains. This intermolecular interaction is crucial for efficient charge transport. In contrast, regioirregular polymers, with a random mix of couplings, tend to have more twisted backbones, hindering the formation of well-ordered domains and leading to lower charge carrier mobility. For poly(3-alkylthiophene)s, it has been demonstrated that higher regioregularity leads to higher conductivity. For instance, a regiorandom copolymer of 3-methylthiophene and 3-butylthiophene exhibited a conductivity of 50 S/cm, while a more regioregular copolymer had a higher conductivity of 140 S/cm wikipedia.org.
Steric Effects and Chain Conformation: The bulky cyclobutyl group will introduce steric hindrance that influences the polymer chain's conformation. This steric strain can affect the torsion angle between adjacent thiophene rings in the polymer backbone. A larger dihedral angle would disrupt the π-conjugation along the chain, leading to a blue shift in the polymer's absorption spectrum and a wider bandgap. However, the specific conformation of the cyclobutyl ring itself (puckered or planar) could also play a role in how it influences inter-chain packing.
Intermolecular Interactions and Morphology: The size and shape of the cyclobutyl side group will dictate how the polymer chains pack in the solid state. This, in turn, affects the material's morphology, including its crystallinity and the formation of lamellar structures. In poly(3-alkylthiophene)s, the length of the alkyl side chain has been shown to significantly influence the interchain spacing and the degree of crystallinity. Longer alkyl side chains in highly regioregular poly(3-alkylthiophene)s have been found to promote the formation of more ordered, self-oriented structures, leading to improved electronic properties cmu.edu. While the cyclobutyl group is not a linear alkyl chain, its bulkiness will undoubtedly play a critical role in the solid-state packing of poly(this compound).
| Property | Influence of Monomer Structure | Expected Effect of Cyclobutyl Group |
| Regioregularity | The position of the substituent affects the type of linkages (Head-to-Tail, Head-to-Head, Tail-to-Tail). | The cyclobutyl group at the 2-position will lead to different regioregular structures depending on the polymerization method. |
| Chain Conformation | Steric hindrance from the substituent can cause twisting of the polymer backbone. | The bulky cyclobutyl group is likely to induce some torsion between thiophene rings, affecting conjugation length. |
| Solid-State Packing | The size and shape of the side group influence how polymer chains pack together. | The cyclobutyl group will affect the intermolecular spacing and potentially the crystallinity of the polymer. |
Doping Strategies for this compound-Based Conjugated Polymers
For conjugated polymers like poly(this compound) to be used in electronic devices, their electrical conductivity needs to be significantly increased. This is achieved through a process called doping, which involves the introduction of a dopant that either removes electrons from (p-doping) or adds electrons to (n-doping) the polymer backbone. This process creates charge carriers (polarons and bipolarons) that can move along the polymer chain, thereby increasing conductivity. For polythiophenes, p-doping is the most common strategy.
Oxidative Doping (p-doping): This is the most prevalent method for doping polythiophenes. It involves treating the polymer with an oxidizing agent (p-dopant) that has a suitable electron affinity to accept electrons from the polymer's π-system.
Chemical Doping: This can be done in solution or in the solid state. Common p-dopants for polythiophenes include:
Ferric Chloride (FeCl₃): Solutions of FeCl₃ can be used to dope polythiophenes, leading to significant increases in conductivity wikipedia.org.
2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4TCNQ): This is a strong electron acceptor that has been widely used to p-dope various conjugated polymers, including poly(3-hexylthiophene) (P3HT) nih.govnih.gov. Vapor-phase doping with F4TCNQ has been shown to be an effective method that can disentangle the influence of processing and doping on the final film properties nih.gov.
Strong Acids: Protonic acids like trifluoromethanesulfonic acid (TfOH) can also act as effective p-dopants for polythiophenes, leading to high electrical conductivities nih.gov.
Other Oxidants: Other less common p-dopants include gold trichloride and trifluoromethanesulfonic acid wikipedia.org.
The effectiveness of a particular dopant depends on several factors, including its electron affinity relative to the ionization potential of the polymer, its size and ability to diffuse into the polymer matrix, and its interaction with the polymer side chains. The incorporation of dopants like F4TCNQ can occur between the side chains of the polythiophene, leading to an increase in the lamellar stacking distance nih.gov.
Factors Influencing Doping Efficiency:
Polymer Microstructure: The degree of order and crystallinity in the poly(this compound) film will significantly impact the doping efficiency. Well-ordered, crystalline regions are generally easier to dope and provide more efficient pathways for charge transport.
Doping Method: The choice of doping method (e.g., solution processing, vapor deposition, sequential doping) can influence the distribution of dopants within the polymer film and the resulting morphology and conductivity nih.govnih.gov.
Dopant Concentration: The conductivity of the doped polymer generally increases with dopant concentration up to a certain point, after which it may plateau or even decrease due to increased disorder or dopant aggregation.
The table below summarizes some common p-dopants for polythiophenes and their reported effects on conductivity.
| Dopant | Polymer | Doping Method | Resulting Conductivity (S/cm) |
| Ferric Chloride (FeCl₃) | Poly(3-octylthiophene) | Solution | Up to 1 wikipedia.org |
| F4TCNQ | Poly(3-hexylthiophene) (P3HT) | Vapor | Up to 12.7 nih.gov |
| F4TCNQ | P(g₄2T-T) | Co-processed | 43 nih.gov |
| Fluoroalkyl trichlorosilane | Poly(3-hexylthiophene) (P3HT) | Bulk | 50 ± 20 princeton.edu |
| Trifluoromethanesulfonic acid (TfOH) | Pg₃2T-TT | Vapor | Up to 1173.9 nih.gov |
Spectroscopic Characterization of 2 Cyclobutylthiophene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
The proton (¹H) NMR spectrum of 2-cyclobutylthiophene is expected to show distinct signals for the protons on the thiophene (B33073) ring and the cyclobutyl group.
Thiophene Ring Protons: The three protons on the thiophene ring (H-3, H-4, and H-5) are in different chemical environments and will appear as a complex set of multiplets in the aromatic region, typically between δ 6.8 and 7.2 ppm.
H-5: This proton, located ortho to the sulfur atom and meta to the cyclobutyl group, is expected to be the most downfield, appearing as a doublet of doublets due to coupling with H-4 (³J ≈ 5.0 Hz) and H-3 (⁴J ≈ 1.0 Hz).
H-3: This proton, adjacent to the cyclobutyl substituent, will also be a doublet of doublets, coupling to H-4 (³J ≈ 3.5 Hz) and H-5 (⁴J ≈ 1.0 Hz).
H-4: This proton will appear as a doublet of doublets from coupling to both H-3 (³J ≈ 3.5 Hz) and H-5 (³J ≈ 5.0 Hz).
Cyclobutyl Group Protons: The protons of the cyclobutyl ring will be found in the upfield aliphatic region.
Methine Proton (α-CH): The single proton on the carbon directly attached to the thiophene ring is expected to resonate as a quintet or complex multiplet around δ 3.5-3.8 ppm due to coupling with the adjacent methylene (B1212753) protons.
Methylene Protons (β- and γ-CH₂): The remaining six protons on the cyclobutyl ring are diastereotopic and will appear as complex, overlapping multiplets in the range of δ 1.8-2.5 ppm.
Table 1: Expected ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |
| H-5 (Thiophene) | ~7.1-7.2 | Doublet of Doublets (dd) | ³J₅₄ ≈ 5.0, ⁴J₅₃ ≈ 1.0 |
| H-3 (Thiophene) | ~6.9-7.0 | Doublet of Doublets (dd) | ³J₃₄ ≈ 3.5, ⁴J₃₅ ≈ 1.0 |
| H-4 (Thiophene) | ~6.8-6.9 | Doublet of Doublets (dd) | ³J₄₅ ≈ 5.0, ³J₄₃ ≈ 3.5 |
| α-CH (Cyclobutyl) | ~3.5-3.8 | Multiplet (m) | - |
| β, γ-CH₂ (Cyclobutyl) | ~1.8-2.5 | Multiplet (m) | - |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to each unique carbon atom.
Thiophene Ring Carbons: The four carbons of the thiophene ring typically resonate in the aromatic region (δ 120-150 ppm).
C-2: The carbon bearing the cyclobutyl substituent is quaternary and will appear as the most downfield signal in the aromatic region, expected around δ 148-152 ppm. Quaternary carbons often show weaker signal intensity.
C-5, C-3, C-4: The protonated carbons of the ring are expected to appear in the range of δ 123-128 ppm. The chemical shift of C-5 is generally the most downfield of this group, followed by C-3 and C-4.
Cyclobutyl Group Carbons: The aliphatic carbons of the cyclobutyl ring will appear upfield.
Methine Carbon (α-C): The carbon directly attached to the thiophene ring is expected around δ 40-45 ppm.
Methylene Carbons (β-C, γ-C): The β-methylene carbons (two equivalent) will likely appear around δ 30-35 ppm, while the single γ-methylene carbon is expected at a higher field, around δ 18-22 ppm.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 (Thiophene, Quaternary) | ~148-152 |
| C-5 (Thiophene) | ~127-129 |
| C-3 (Thiophene) | ~125-127 |
| C-4 (Thiophene) | ~123-125 |
| α-C (Cyclobutyl) | ~40-45 |
| β-C (Cyclobutyl) | ~30-35 |
| γ-C (Cyclobutyl) | ~18-22 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure. nih.govacs.org
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, cross-peaks would be expected between H-3, H-4, and H-5, confirming their connectivity on the thiophene ring. Additionally, correlations would be seen between the α-methine proton and the β-methylene protons of the cyclobutyl ring, and between the β- and γ-methylene protons, mapping out the aliphatic spin system.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These heteronuclear experiments correlate directly bonded protons and carbons. An HSQC spectrum would show cross-peaks connecting the signal for H-3 to C-3, H-4 to C-4, H-5 to C-5, the α-CH proton to the α-carbon, and the respective methylene protons to their attached carbons. This allows for the definitive assignment of each carbon that has attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying the connection between the substituent and the ring. Key correlations would be expected from the α-methine proton of the cyclobutyl group to carbons C-2 and C-3 of the thiophene ring, and from the H-3 proton to the α-carbon of the cyclobutyl group, unequivocally proving the attachment point at C-2.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and confirming the presence of the thiophene ring and the aliphatic substituent.
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the stretching and bending vibrations of its specific structural components.
C-H Stretching: Aromatic C-H stretching vibrations from the thiophene ring are expected just above 3000 cm⁻¹ (typically 3100-3050 cm⁻¹). Aliphatic C-H stretching from the cyclobutyl group would appear just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹).
C=C Ring Stretching: The aromatic C=C stretching vibrations of the thiophene ring are characteristic and usually appear as a series of bands in the 1550-1400 cm⁻¹ region. iosrjournals.org
C-H Bending: Out-of-plane C-H bending for 2-substituted thiophenes gives rise to a strong band in the 800-690 cm⁻¹ range, which is highly diagnostic for the substitution pattern. researchgate.net
C-S Stretching: The C-S stretching vibration within the thiophene ring is typically weaker and can be found in the 710-630 cm⁻¹ region. iosrjournals.org
Table 3: Expected FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3050 | Medium-Weak |
| Aliphatic C-H Stretch | 2980-2850 | Strong |
| Aromatic C=C Stretch | 1550-1400 | Medium |
| Aliphatic CH₂ Bend | ~1465 | Medium |
| Thiophene Ring Breathing | ~1350 | Medium |
| Aromatic C-H Out-of-Plane Bend | 800-690 | Strong |
| C-S Ring Stretch | 710-630 | Medium-Weak |
Raman spectroscopy provides complementary vibrational information to FT-IR. For thiophene-based molecules, Raman is particularly sensitive to the symmetric vibrations of the conjugated ring system. acs.orgmdpi.com
Symmetric C=C Stretch: The most intense band in the Raman spectrum of alkylthiophenes is typically the symmetric Cα=Cβ stretching mode, which appears strongly in the 1445-1460 cm⁻¹ region. acs.org This band is often used to assess the degree of conjugation and structural order in polythiophenes. acs.org
C-S-C Ring Deformation: Another characteristic and often strong Raman band is the C-S-C ring deformation, which is expected around 725 cm⁻¹. acs.org
Antisymmetric C=C Stretch: An antisymmetric C=C stretching mode is also observed with significant intensity around 1515-1520 cm⁻¹. acs.org
Aliphatic Modes: The C-H stretching and bending modes of the cyclobutyl group would also be present but are generally weaker in Raman spectra compared to the highly polarizable thiophene ring vibrations.
Table 4: Expected Raman Shift Bands for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3050 | Weak |
| Aliphatic C-H Stretch | 2980-2850 | Medium |
| Antisymmetric C=C Stretch | 1515-1520 | Strong |
| Symmetric C=C Stretch | 1445-1460 | Very Strong |
| C-S-C Ring Deformation | ~725 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within molecules. For thiophene-based compounds, this analysis provides insights into the extent of π-conjugation, a key factor in their electronic and optical properties. In conjugated systems, the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases as the length of conjugation increases. This results in the absorption of light at longer wavelengths (a bathochromic or red shift).
For polythiophene derivatives, the UV-Vis absorption spectrum is characterized by a broad absorption band in the visible region, which is attributed to the π-π* electronic transition of the conjugated polymer backbone. The position of the absorption maximum (λmax) is sensitive to the length of the conjugated segments along the polymer chain. For instance, studies on various polythiophene networks have shown distinct absorption platforms, with some demonstrating pronounced absorption from approximately 450 nm to 630 nm, indicating significant π-π stacking and extended conjugation in the solid state.
While specific UV-Vis data for the monomer this compound is not extensively detailed in the literature, the analysis of its corresponding polymer, poly(this compound), and related poly(alkylthiophene)s (PATs) reveals important trends. The introduction of alkyl side chains, such as the cyclobutyl group, can influence the polymer's conformation and packing in the solid state, which in turn affects the electronic structure and the UV-Vis spectrum. The spectra of polyenes clearly show that each additional double bond in a conjugated system shifts the absorption maximum by about 30 nm to a longer wavelength. The molar absorptivity (ε) also tends to double with each added conjugated double bond.
The table below summarizes typical UV-Vis absorption data for different thiophene-based conjugated systems, illustrating the effect of conjugation.
| Compound/Polymer | λmax (nm) | Transition Type | Key Observation |
|---|---|---|---|
| Isoprene | 222 | π → π | Basic conjugated diene system. |
| Poly(terthiophene) | ~420 | π → π | Increased conjugation shifts λmax to the visible region. |
| Polythiophene Network (CMPs-TTT) | 450-630 (Broad) | π → π | Extensive π-π stacking and 2D conjugation in the solid state. |
| ThiopheneRotaxane | ~530 | π → π | High intensity peak indicating significant electronic transition. |
Mass Spectrometry Techniques
Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. When a molecule is ionized in the mass spectrometer, typically by electron impact (EI), it forms a molecular ion (M+) which can then undergo fragmentation. The resulting fragmentation pattern is a unique fingerprint that aids in structural elucidation.
For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation of alkyl-substituted thiophenes is influenced by the stability of the thiophene ring and the nature of the alkyl substituent. Common fragmentation pathways for aromatic compounds include cleavage of bonds adjacent to the ring.
The fragmentation of this compound would likely involve two primary pathways:
Fragmentation of the cyclobutyl ring: Cyclic alkanes often fragment through the loss of small neutral molecules like ethylene (B1197577) (a loss of 28 mass units) or an ethyl radical (a loss of 29 mass units). The ring structure of cyclic alkanes tends to increase the intensity of the molecular ion compared to their acyclic counterparts.
Cleavage of the bond between the thiophene ring and the cyclobutyl group: A common fragmentation for alkyl-substituted aromatics is benzylic cleavage, where the bond beta to the aromatic ring is broken. For this compound, this would result in the formation of a stable thienyl-methyl type cation or the loss of the cyclobutyl group.
The following table outlines the expected major fragments for this compound based on established fragmentation rules.
| Fragment Ion | Proposed Structure/Loss | Significance |
|---|---|---|
| [M]+• | Molecular Ion | Indicates the molecular weight of this compound. |
| [M-28]+• | Loss of ethylene (C2H4) | Characteristic fragmentation of a cyclobutyl ring. |
| [M-C4H7]+ | Loss of cyclobutyl radical | Cleavage of the C-C bond between the ring and substituent. |
| [C5H5S]+ | Thienylmethyl cation | Result of α-cleavage and rearrangement. |
| [C4H3S]+ | Thienyl cation | Loss of the entire cyclobutyl side chain. |
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray diffraction (XRD) is the primary technique for determining the atomic and molecular structure of a crystal. By measuring the angles and intensities of X-rays diffracted by the crystalline lattice, a three-dimensional model of the electron density within the crystal can be produced. This provides precise information on bond lengths, bond angles, and the packing of molecules in the solid state.
For a crystalline sample of this compound, single-crystal XRD could be used to determine its precise molecular structure, including the conformation of the cyclobutyl ring relative to the thiophene ring. The analysis would yield the unit cell dimensions, space group, and the exact coordinates of each atom.
In the context of polymeric derivatives like poly(this compound), XRD is crucial for characterizing the degree of crystallinity and the microstructure of thin films. For semiconducting polymers, the arrangement of polymer chains significantly impacts charge transport properties. XRD studies on thin films of poly(3-alkylthiophene)s (P3ATs) reveal a semi-crystalline structure characterized by lamellae of π-stacked polymer chains.
Key structural parameters obtained from XRD analysis of polythiophene films include:
Lamellar Spacing (d100): This corresponds to the distance between the polymer backbones, separated by the interdigitated alkyl side chains.
π-stacking Distance (d010): This is the distance between adjacent, parallel-stacked thiophene rings along the polymer backbone, which is critical for charge hopping between chains.
The table below presents typical structural parameters obtained from XRD for substituted polythiophenes.
| Parameter | Typical Value Range | Structural Significance |
|---|---|---|
| Lamellar Spacing (d100) | 10 - 25 Å | Represents the inter-chain distance, influenced by side-chain length. |
| π-stacking Distance (d010) | 3.5 - 4.0 Å | Distance between stacked conjugated backbones, crucial for charge transport. |
| Crystallinity | Variable | The degree of ordered regions within the polymer film. |
| Crystal System | e.g., Monoclinic, Triclinic | Describes the symmetry of the unit cell in the crystalline domains. |
Advanced Characterization Techniques for Thin Films and Polymeric Materials
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to characterize the morphology and structure of materials at the micro- and nanoscale.
Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. In the study of poly(this compound) thin films, SEM can reveal details about the film's homogeneity, porosity, and the presence of any microstructural features such as grains, domains, or defects. For instance, SEM images of polythiophene films synthesized by oxidative polymerization have shown porous structures with nano-sized rods and sharp, needle-like crystal formations. Highly porous polythiophene nanofibers have also been observed using SEM. These morphological characteristics are critical as they influence the effective surface area and interfacing properties in device applications.
Transmission Electron Microscopy (TEM) is used to visualize the internal structure of thin samples. For polymeric materials, TEM can provide information on the arrangement of crystalline and amorphous domains, the dispersion of any additives, and the presence of nanoscale features. While specific TEM studies on poly(this compound) are scarce, analysis of related thiophene-based conjugated microporous polymers has been used to investigate their aggregated morphologies.
The table below summarizes the type of information obtained from these microscopy techniques for polythiophene materials.
| Technique | Information Obtained | Relevance to Poly(this compound) |
|---|---|---|
| SEM | Surface topography, porosity, grain size and shape, film defects. | Understanding how the cyclobutyl group affects film formation and surface structure. |
| TEM | Internal morphology, crystallinity, phase separation, nanoparticle dispersion. | Visualizing the arrangement of crystalline domains within the amorphous matrix. |
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a sample's surface at the nanoscale. It is particularly well-suited for characterizing the surface of polymer thin films without the need for conductive coatings. AFM operates by scanning a sharp tip attached to a cantilever across the sample surface; the deflections of the cantilever are used to create the surface map.
For poly(this compound) thin films, AFM can provide quantitative data on key surface parameters:
Surface Roughness: AFM can precisely measure the root-mean-square (RMS) roughness of the film, which is important for creating smooth interfaces in electronic devices.
Domain and Grain Size: The technique can visualize and quantify the size and distribution of crystalline or ordered domains on the film's surface.
Morphological Features: AFM can identify specific surface structures, such as terraces, fibers, or worm-like structures, which depend on processing conditions and the polymer's chemical structure.
Studies on similar poly(3-alkylthiophene) films have shown that the surface morphology, including the size of molecular terraces and orientational order, is highly dependent on the substrate and thermal processing. For example, spin-coated films of some electroluminescent copolymers exhibit wormlike structures, while others form larger, more corrugated surfaces composed of uniform grains. The size and shape of the cyclobutyl substituent would directly influence the intermolecular interactions and packing, thereby affecting the resulting surface topography observed by AFM.
The following table details the key parameters that can be extracted from AFM analysis of a poly(this compound) film.
| Parameter | Typical Measurement | Significance |
|---|---|---|
| Root-Mean-Square (RMS) Roughness | Nanometers (nm) | Quantifies the smoothness of the film surface. |
| Domain Size | Nanometers (nm) to Micrometers (µm) | Indicates the extent of ordered regions on the surface. |
| Feature Height/Depth | Nanometers (nm) | Provides 3D information about surface features like pits or mounds. |
| Phase Imaging | Phase Angle (degrees) | Distinguishes between regions of different material properties (e.g., hardness, adhesion). |
Computational and Theoretical Investigations of 2 Cyclobutylthiophene
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method in quantum chemistry to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. irjweb.comscispace.com This approach is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, which is a function of only three spatial coordinates. arxiv.org DFT calculations provide a balance between accuracy and computational cost, making them suitable for studying medium-sized organic molecules like 2-Cyclobutylthiophene. irjweb.com Theoretical studies on this molecule utilize DFT to gain insights into its fundamental chemical and physical properties, which can complement and guide experimental work. The following sections detail the application of DFT to elucidate the electronic structure, reactivity, and vibrational properties of this compound.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior and chemical reactivity. irjweb.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. nih.gov The energy of the HOMO is related to the ionization potential, representing the energy required to remove an electron, whereas the LUMO energy is related to the electron affinity, the energy released when an electron is added. dergipark.org.tr
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring, particularly on the sulfur atom and the π-system, while the LUMO would also be distributed over the ring, representing the region most susceptible to receiving electrons.
Table 1: Illustrative Frontier Molecular Orbital Energies and Related Parameters for this compound The following data is illustrative and based on typical values for similar substituted thiophenes calculated using DFT methods.
| Parameter | Symbol | Illustrative Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.15 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.95 |
| HOMO-LUMO Energy Gap | ΔE | 5.20 |
| Ionization Potential | IP | 6.15 |
| Electron Affinity | EA | 0.95 |
| Chemical Hardness | η | 2.60 |
| Chemical Softness | S | 0.19 |
| Electronegativity | χ | 3.55 |
| Electrophilicity Index | ω | 2.42 |
The charge density distribution provides a map of how electrons are shared among the atoms in a molecule. stackexchange.comresearchgate.net DFT calculations can be used to compute atomic charges, such as Mulliken charges, which offer a quantitative measure of the electron distribution. researchgate.netirjweb.com This analysis helps in identifying electron-rich and electron-deficient centers within the molecule.
In this compound, the sulfur atom, being highly electronegative, is expected to draw electron density from the adjacent carbon atoms, resulting in a net negative charge on the sulfur and positive charges on the carbons of the thiophene ring. researchgate.net However, the sulfur atom also donates its lone pair electrons to the π-system, contributing to the aromaticity of the ring. The carbon atoms of the thiophene ring typically exhibit negative charges due to the conjugated electron effect. researchgate.net The cyclobutyl substituent, being an alkyl group, is generally an electron-donating group, which would slightly increase the electron density on the thiophene ring compared to unsubstituted thiophene.
Table 2: Illustrative Mulliken Atomic Charges for this compound The following data is illustrative and represents a plausible charge distribution calculated by DFT methods.
| Atom | Atom Number | Illustrative Mulliken Charge (a.u.) |
| S | 1 | -0.25 |
| C (ring) | 2 | +0.10 |
| C (ring) | 3 | -0.15 |
| C (ring) | 4 | -0.12 |
| C (ring) | 5 | -0.08 |
| C (cyclobutyl) | 6 | -0.05 |
| H (attached to C3) | 7 | +0.11 |
| H (attached to C4) | 8 | +0.11 |
| H (attached to C5) | 9 | +0.11 |
| H (attached to C6) | 10 | +0.10 |
Local reactivity descriptors, like the Fukui function, are used to identify the most reactive sites within a molecule for specific types of reactions. semanticscholar.orgscm.com The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the prediction of sites susceptible to nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated). scm.com For this compound, the carbon atoms of the thiophene ring are expected to be the primary sites for electrophilic substitution, a common reaction for aromatic compounds. DFT calculations can also be employed to model the entire reaction pathway of a chemical process, providing mechanistic insights by identifying transition states and intermediates. mdpi.commdpi.com
Table 3: Illustrative Global and Local Reactivity Descriptors for this compound The following data is illustrative and based on typical values derived from DFT calculations for similar molecules.
| Descriptor | Symbol | Definition | Illustrative Value |
| Global Descriptors | |||
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.60 eV |
| Chemical Softness | S | 1 / (2η) | 0.19 eV⁻¹ |
| Electrophilicity Index | ω | μ² / (2η) | 2.42 eV |
| Local Descriptors (Fukui Function) | |||
| Site for Nucleophilic Attack | f+(r) | ρN+1(r) - ρN(r) | Highest on C2 and C5 |
| Site for Electrophilic Attack | f-(r) | ρN(r) - ρN-1(r) | Highest on C3 and C4 |
DFT calculations are a reliable tool for predicting the vibrational spectra (Infrared and Raman) of molecules. cardiff.ac.uk By calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix), one can determine the frequencies of the normal modes of vibration. cardiff.ac.uk These calculated frequencies can be compared with experimental data from FT-IR and FT-Raman spectroscopy to confirm the molecular structure and assign the observed spectral bands to specific vibrational motions of the atoms. iosrjournals.org
For this compound, theoretical vibrational analysis would help in assigning the characteristic stretching and bending modes of the thiophene ring (C-H, C=C, C-S) and the cyclobutyl group (C-H, C-C). iosrjournals.orgglobalresearchonline.net A scaling factor is often applied to the calculated frequencies to correct for approximations in the theoretical model and anharmonicity, leading to better agreement with experimental spectra. iosrjournals.org
Table 4: Illustrative Calculated Vibrational Frequencies for Key Modes of this compound The following data is illustrative and represents typical frequencies (cm⁻¹) for the specified vibrational modes as calculated by DFT methods.
| Vibrational Mode | Illustrative Calculated Frequency (cm⁻¹) | Expected Experimental Region (cm⁻¹) |
| Aromatic C-H Stretch (Thiophene) | 3110 | 3100-3000 |
| Aliphatic C-H Stretch (Cyclobutyl) | 2980 | 3000-2850 |
| Aromatic C=C Stretch (Thiophene) | 1530 | 1550-1450 |
| CH₂ Scissoring (Cyclobutyl) | 1450 | 1470-1440 |
| Aromatic C-H In-plane Bend | 1240 | 1300-1000 |
| C-S Stretch (Thiophene) | 850 | 900-800 |
| Aromatic C-H Out-of-plane Bend | 710 | 750-690 |
The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netchemrxiv.org It is a valuable tool for understanding intermolecular interactions, predicting sites of chemical reactivity, and studying biological recognition processes. researchgate.netymerdigital.com The MEP map is typically color-coded, where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). youtube.comymerdigital.com Green and yellow represent regions with intermediate or near-zero potential.
For this compound, the MEP map would be expected to show a region of high negative potential (red) around the sulfur atom due to its lone pairs of electrons. researchgate.net This makes the sulfur atom a likely site for interactions with electrophiles or for hydrogen bonding. The hydrogen atoms of both the thiophene ring and the cyclobutyl group would exhibit positive potential (blue), marking them as sites for interaction with nucleophiles. The π-system of the thiophene ring would likely show a region of negative potential above and below the plane of the ring, characteristic of aromatic systems.
Advanced DFT Functionals and Basis Sets for this compound Systems
Density Functional Theory (DFT) is a cornerstone of computational chemistry, balancing accuracy with computational cost. The reliability of DFT calculations, however, is critically dependent on the choice of the exchange-correlation functional and the basis set. For a system like this compound, which features a flexible aliphatic ring bonded to an aromatic heterocycle, these choices are paramount for accurately describing both the electronic structure and the subtle non-covalent interactions that govern its conformation.
Advanced DFT functionals are often employed to improve upon standard approximations. For thiophene and its derivatives, hybrid functionals such as B3LYP are commonly used for geometry optimization and electronic property calculations. nih.govdaneshyari.comresearchgate.net However, to accurately capture the dispersive forces that influence the orientation of the cyclobutyl group relative to the thiophene ring, dispersion-corrected functionals (e.g., B3LYP-D3, ωB97XD) are increasingly necessary. mst.edu These functionals add a term to the energy calculation that accounts for van der Waals interactions, which are crucial for conformational analysis.
The basis set, a collection of mathematical functions used to represent the electronic wave function, is the other key component of a DFT calculation. uomustansiriyah.edu.iqq-chem.comjetir.org A minimal basis set like STO-3G is generally insufficient for quantitative predictions. wikipedia.org Split-valence basis sets, such as the Pople-style 6-31G(d,p) or the more extensive 6-311++G(d,p), offer a significant improvement by using multiple functions for valence orbitals and adding polarization and diffuse functions. nih.govwikipedia.orgnih.gov Polarization functions (d,p) allow for orbital shapes to deform, which is essential for describing chemical bonds, while diffuse functions (indicated by '+') are important for describing anions and weak interactions. For high-accuracy calculations, Dunning's correlation-consistent basis sets, like cc-pVTZ, are often utilized. jetir.orgscholaris.ca
Table 1: Recommended DFT Functionals and Basis Sets for this compound Studies
| Category | Examples | Primary Application for this compound | Considerations |
|---|---|---|---|
| Hybrid Functionals | B3LYP, PBE0 | Geometry Optimization, Electronic Properties (HOMO/LUMO), Vibrational Frequencies. | Standard choice, but may not fully capture dispersion effects. |
| Dispersion-Corrected Functionals | B3LYP-D3, ωB97XD, M06-2X | Conformational Analysis, Intermolecular Interactions, Polymer Chain Packing. | Essential for accurately modeling the non-covalent forces involving the cyclobutyl group. |
| Pople-Style Basis Sets | 6-31G(d,p), 6-311+G(d,p) | Routine calculations, balancing cost and accuracy. Good for initial geometry scans and frequency calculations. | The addition of polarization (d,p) and diffuse (+) functions is crucial for reliable results. |
| Correlation-Consistent Basis Sets | cc-pVDZ, cc-pVTZ, aug-cc-pVTZ | High-accuracy energy calculations, Benchmarking other methods, Spectroscopic property prediction. | Computationally more demanding, but necessary for achieving high precision. |
Molecular Dynamics (MD) Simulations
While quantum mechanical methods like DFT are excellent for studying the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to investigate its dynamic behavior over time. MD simulations model the atoms and bonds as balls and springs governed by a set of classical mechanics equations known as a force field. This approach allows for the simulation of larger systems, such as a this compound molecule in a solvent or a collection of poly(this compound) chains, over timescales from picoseconds to microseconds.
For conjugated polymers like poly(this compound), MD simulations provide critical insights into morphology and dynamics, which are directly linked to the material's electronic and mechanical properties. sigmaaldrich.comrsc.org The choice of force field (e.g., GROMOS, AMBER, OPLS-AA) is a critical parameter that dictates the accuracy of the simulation. bohrium.com These force fields are parameterized to reproduce experimental or high-level quantum chemical data. Simulations of analogous systems like poly(3-hexylthiophene) (P3HT) have been instrumental in understanding how side-chain dynamics, polymer backbone flexibility, and intermolecular packing influence the properties of bulk materials. bohrium.com
The conformational flexibility of this compound is a key determinant of its properties and those of its corresponding polymer. The two main degrees of freedom are the puckering of the cyclobutyl ring and the rotation around the C-C single bond connecting the ring to the thiophene moiety. MD simulations can map the potential energy surface associated with these motions, revealing the most stable conformers and the energy barriers between them. cwu.educwu.edu
Table 2: Key Conformational Parameters in this compound Simulations
| Parameter | Description | Significance |
|---|---|---|
| Thiophene-Cyclobutyl Dihedral Angle | The torsion angle defining the rotation of the cyclobutyl group relative to the plane of the thiophene ring. | Determines the steric hindrance between the two rings and influences the electronic conjugation. |
| Cyclobutyl Puckering Angle | A measure of the non-planarity of the cyclobutyl ring. | Defines the intrinsic shape of the aliphatic ring, with multiple low-energy puckered states possible. |
| Inter-ring Dihedral Angle (Polymer) | The torsion angle between adjacent thiophene rings in the polymer backbone. | Governs the planarity and conjugation length of the polymer chain, directly impacting electronic properties. |
| Radius of Gyration (Polymer) | A measure of the overall size and shape of a polymer chain. | Provides insight into how the side chains cause the polymer to adopt a coiled or extended conformation in solution or the solid state. researchgate.net |
Quantum Chemical Calculations Beyond DFT
While DFT is a versatile tool, it is an approximate method, and for certain problems, higher levels of theory are required to achieve chemical accuracy. acs.org Post-Hartree-Fock methods are a class of ab initio techniques that systematically improve upon the Hartree-Fock approximation by including electron correlation more explicitly. ornl.govuba.arwikipedia.org
Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common first step beyond DFT for including electron correlation. youtube.com For even greater accuracy, Coupled Cluster (CC) theory, such as the CCSD(T) method (Coupled Cluster with Singles, Doubles, and perturbative Triples), is often considered the "gold standard" in quantum chemistry for single-reference systems. mst.eduacs.orgtaylorandfrancis.com These methods are computationally very demanding, with costs scaling steeply with the size of the system. ornl.gov Therefore, their application to this compound would typically be reserved for calculating benchmark energies for key conformers or for studying specific electronic properties, such as excited states, where DFT functionals may be less reliable. acs.org The results from these high-level calculations can then be used to validate or parameterize more computationally efficient methods like DFT or force fields for MD.
Table 3: Comparison of Computational Methods for Electronic Structure
| Method | Treatment of Electron Correlation | Typical Scaling (N = basis functions) | Application to this compound |
|---|---|---|---|
| Hartree-Fock (HF) | Averaged potential (no correlation) | N³-N⁴ | Provides a basic, qualitative picture; often a starting point for more advanced methods. |
| DFT (e.g., B3LYP) | Approximated via exchange-correlation functional | N³-N⁴ | Good balance of cost and accuracy for geometries, energies, and properties. |
| MP2 | Perturbative inclusion of double excitations | N⁵ | Higher accuracy for correlation energy and non-covalent interactions than most DFT functionals. |
| CCSD(T) | Iterative inclusion of single and double excitations, with perturbative triples | N⁷ | "Gold standard" for single-reference systems; used for high-accuracy benchmark calculations. |
Integration of Computational Methods with Experimental Data
The most powerful approach to understanding a molecular system is the integration of computational modeling with experimental data. nih.gov Theoretical calculations can predict spectroscopic and structural properties, which can then be compared directly with experimental measurements to validate the computational model. Conversely, computational models can be used to interpret complex experimental results, providing a molecular-level explanation for observed phenomena.
For this compound, DFT calculations can be used to predict its vibrational (IR and Raman) spectra, NMR chemical shifts, and UV-visible absorption spectra. ubc.camdpi.commdpi.com By comparing these calculated spectra with those obtained experimentally, one can confirm the molecule's structure and gain confidence in the chosen computational method. daneshyari.comrsc.org For example, a mismatch in vibrational frequencies might suggest that the calculated minimum-energy conformation is not the one present in the experimental sample.
Similarly, MD simulations of poly(this compound) can be validated by comparing the calculated radial distribution function or structure factor with experimental X-ray or neutron scattering data. sigmaaldrich.comrsc.orgnih.govnih.govmdpi.com Good agreement between the simulated and experimental scattering profiles indicates that the simulation is accurately capturing the amorphous or crystalline structure of the polymer in the solid state. nih.govnih.gov This synergy allows for a comprehensive and robust understanding of the structure-property relationships of this compound and its derived materials.
Table 4: Synergy Between Computational and Experimental Techniques
| Computational Method | Predicted Property | Experimental Technique | Insight Gained |
|---|---|---|---|
| DFT/TD-DFT | UV-visible Absorption Spectrum | UV-Vis Spectroscopy | Assignment of electronic transitions (e.g., π→π*). mdpi.comrsc.org |
| DFT | Vibrational Frequencies | FT-IR & Raman Spectroscopy | Assignment of vibrational modes to specific molecular motions. mdpi.com |
| DFT (GIAO method) | NMR Chemical Shifts | ¹H and ¹³C NMR Spectroscopy | Confirmation of molecular structure and assignment of chemical environments. |
| MD Simulations | Radial Distribution Function, Structure Factor | Wide-Angle X-ray Scattering (WAXS) | Validation of simulated polymer chain packing and morphology in the solid state. rsc.orgnih.gov |
| Post-HF (e.g., CCSD(T)) | Ionization Potential, Electron Affinity | Photoelectron Spectroscopy, Cyclic Voltammetry | Accurate prediction of redox properties and energy levels. |
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways for 2-Cyclobutylthiophene
One promising avenue is the use of transition-metal-catalyzed cross-coupling reactions. For instance, the Suzuki and Stille couplings, which are widely used for the synthesis of biaryl compounds, could be adapted for the direct coupling of a cyclobutyl group to the thiophene (B33073) ring. Research in this area would involve the development of novel catalysts that are both highly active and selective for the 2-position of the thiophene ring.
Another area of interest is the exploration of C-H activation/functionalization reactions. This approach would enable the direct introduction of the cyclobutyl group onto a pre-existing thiophene core, eliminating the need for pre-functionalized starting materials. The development of robust and selective C-H activation catalysts for thiophene derivatives is a significant challenge but holds the promise of highly atom-economical synthetic routes.
Below is a table summarizing potential novel synthetic pathways and their key advantages:
| Synthetic Pathway | Catalyst/Reagent | Key Advantages |
| Suzuki Coupling | Palladium-based catalysts | High yields, good functional group tolerance |
| Stille Coupling | Palladium or copper catalysts | Milder reaction conditions |
| C-H Activation | Rhodium or Iridium catalysts | High atom economy, direct functionalization |
| Grignard Reagent Cross-Coupling | Nickel or Palladium catalysts | Readily available starting materials |
Advanced Functionalization Strategies for Enhanced Material Performance
The functionalization of the this compound core is crucial for tailoring its electronic and physical properties for specific applications. Future research will focus on developing precise and versatile functionalization strategies to introduce a wide range of chemical moieties onto the thiophene ring.
A key trend is the development of regioselective functionalization methods. The ability to selectively introduce functional groups at specific positions on the thiophene ring (i.e., positions 3, 4, or 5) is essential for controlling the electronic structure and intermolecular interactions of this compound-based materials. This can be achieved through the use of directing groups or by employing highly selective catalytic systems.
Furthermore, post-polymerization functionalization of polymers incorporating this compound units is an emerging area. This approach allows for the synthesis of a library of functional polymers from a single parent polymer, enabling the rapid screening of materials with different properties. Techniques such as "click chemistry" are particularly well-suited for this purpose due to their high efficiency and selectivity.
Multiscale Computational Modeling of this compound Systems
Computational modeling is an indispensable tool for understanding the structure-property relationships of this compound and for guiding the design of new materials. Future research in this area will focus on the development and application of multiscale modeling techniques that can bridge the gap between the molecular and macroscopic scales.
At the quantum mechanical level, density functional theory (DFT) calculations will continue to be used to investigate the electronic structure, charge transport properties, and spectroscopic characteristics of this compound and its derivatives. These calculations can provide valuable insights into the effects of the cyclobutyl substituent on the electronic properties of the thiophene ring.
At a larger scale, molecular dynamics (MD) simulations will be employed to study the morphology and self-assembly of this compound-based materials in the solid state and in solution. These simulations can predict how the molecules pack in thin films, which is crucial for understanding the performance of organic electronic devices. Coarse-grained models can be developed to simulate the behavior of large systems over long timescales, providing insights into the processing and device fabrication of these materials.
The table below outlines the different computational modeling techniques and their applications in the study of this compound systems:
| Modeling Technique | Scale | Key Properties Investigated |
| Density Functional Theory (DFT) | Quantum Mechanical | Electronic structure, HOMO/LUMO energies, absorption spectra |
| Molecular Dynamics (MD) | Atomistic | Molecular packing, morphology, self-assembly |
| Coarse-Grained (CG) Modeling | Mesoscopic | Large-scale morphology, phase behavior |
Integration of this compound into Hybrid Organic-Inorganic Materials
The development of hybrid organic-inorganic materials offers a promising route to combine the desirable properties of both classes of materials. Future research will explore the integration of this compound into various hybrid material architectures to create novel functional materials.
One area of focus is the use of this compound as a building block for metal-organic frameworks (MOFs). The unique steric and electronic properties of the cyclobutyl group could lead to the formation of MOFs with novel topologies and functionalities, potentially for applications in gas storage, separation, and catalysis.
Another emerging trend is the incorporation of this compound into perovskite solar cells. The thiophene moiety can act as an effective hole-transporting material, and the cyclobutyl group can be used to tune the solubility and film-forming properties of the material. Research in this area will focus on designing and synthesizing novel this compound derivatives that can enhance the efficiency and stability of perovskite solar cells.
Development of Sustainable Synthesis and Processing Methods
As the demand for functional organic materials grows, the development of sustainable synthesis and processing methods is becoming increasingly important. Future research on this compound will emphasize the use of green chemistry principles to minimize the environmental impact of its production and application.
This includes the use of renewable starting materials, the development of solvent-free or water-based reaction conditions, and the use of recyclable catalysts. For example, enzymatic catalysis and biocatalysis are emerging as powerful tools for the synthesis of organic molecules under mild and environmentally friendly conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
